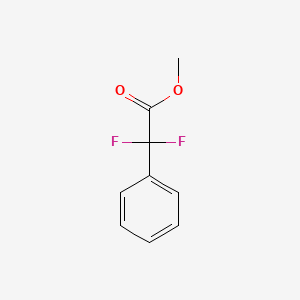

Methyl 2,2-difluoro-2-phenylacetate

Overview

Description

Methyl 2,2-difluoro-2-phenylacetate is a compound with the molecular formula C9H8F2O2 . It is used as a reagent in organic synthesis . It is widely used in the fields of medicine and pesticides . It can be used as a synthetic intermediate for certain drugs, such as antibacterial drugs and insecticides .

Synthesis Analysis

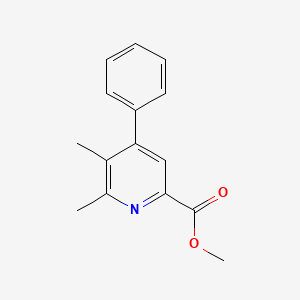

The synthesis of Methyl 2,2-difluoro-2-phenylacetate involves several steps. One of the synthetic routes involves the use of Methyl phenylglyoxylate (CAS#:15206-55-0) which is converted to Methyl 2,2-difluoro-2-phenylacetate (CAS#:56071-96-6) with a yield of approximately 84% . Another synthetic route involves the use of Methanol (CAS#:67-56-1) and Phenylacetyl chloride (CAS#:103-80-0) with a yield of approximately 80% .Molecular Structure Analysis

The molecular structure of Methyl 2,2-difluoro-2-phenylacetate is represented by the formula C9H8F2O2 . The exact mass of the molecule is 186.04900 .Chemical Reactions Analysis

Methyl 2,2-difluoro-2-phenylacetate is involved in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Scientific Research Applications

Nucleophilic Addition Reactions

Research has demonstrated the utility of gem-difluoro(phenylsulfanyl)methylation of carbonyl compounds using difluoro(phenylsulfanyl)methane and the phosphazene base, leading to α-gem-difluoromethylated adducts in good yields. This methodology is applicable to non-enolizable aldehydes, ketones, cyclic imides, and acid anhydrides, showing the versatility of difluoro compounds in synthesizing complex organic molecules with potential applications in pharmaceuticals and agrochemicals (Punirun et al., 2014).

Electrochemical Fluorination

The electrochemical fluorination of methyl(phenylthio)acetate has been achieved using tetrabutylammonium fluoride, leading to the production of mono-fluorinated methyl 2-fluoro-2-(phenylthio)acetate. This study emphasizes the role of electrochemical methods in introducing fluorine atoms into organic compounds, which is crucial for developing materials with unique properties such as increased stability and bioactivity (Balandeh et al., 2017).

Electrophilic Difluoro(phenylthio)methylation

Electrophilic difluoro(phenylthio)methylation of allylsilanes using bromodifluoro(phenylthio)methane and silver hexafluoroantimonate showcases the generation and reactivity of α-fluorocarbocations. This research provides insight into the stability and reactivity of difluoro(phenylthio)methylium cation, which is valuable for the design of new fluorination strategies in organic synthesis (Betterley et al., 2013).

Environmental Applications

A quantitative determination of perfluorochemicals in sediments and sludge highlighted the environmental presence and impact of fluorinated compounds. This research is essential for understanding the environmental fate of fluorinated organic molecules and for developing strategies to mitigate their potential negative effects (Higgins et al., 2005).

Synthesis of Fluorinated Compounds

The synthesis and transformation of [difluoro(phenylseleno)methyl]-trimethylsilane as a nucleophilic difluoromethylating reagent for carbonyl compounds illustrate the ongoing development of methods for incorporating fluorinated groups into organic molecules. Such compounds have significant potential in drug development and agrochemical industries due to the unique properties imparted by fluorine atoms (Qin et al., 2005).

Safety and Hazards

Methyl 2,2-difluoro-2-phenylacetate is classified as Acute toxicity, Oral (Category 4), H302 and Eye irritation (Category 2A), H319 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to not breathe dust/fume/gas/mist/vapors/spray and to wash face, hands and any exposed skin thoroughly after handling .

Mechanism of Action

Target of Action

Methyl 2,2-difluoro-2-phenylacetate is a chemical compound with a molecular weight of 186.16 The primary targets of this compound are currently not well-defined in the literature

Mode of Action

The specifics of these interactions and the resulting changes at the molecular level are subjects of ongoing research .

Biochemical Pathways

The biochemical pathways affected by Methyl 2,2-difluoro-2-phenylacetate are not fully elucidated. Given its structural similarity to other phenylacetate derivatives, it might be involved in similar biochemical pathways. This is speculative and further studies are required to confirm this and to understand the downstream effects .

Pharmacokinetics

Its bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all areas that require further investigation .

Result of Action

As research progresses, we can expect to gain a better understanding of these effects .

Action Environment

Factors such as temperature, pH, and the presence of other chemicals could potentially affect its action .

properties

IUPAC Name |

methyl 2,2-difluoro-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-13-8(12)9(10,11)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHZGGBEUOYQJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,2-difluoro-2-phenylacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R)-2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1641921.png)

![Uracil,[5,6-3H]](/img/structure/B1641934.png)